molecular formula C17H17N3O5 B5553693 (3S,4R)-4-(1,3-benzodioxol-5-yl)-1-(1-methylpyrazole-4-carbonyl)pyrrolidine-3-carboxylic acid

(3S,4R)-4-(1,3-benzodioxol-5-yl)-1-(1-methylpyrazole-4-carbonyl)pyrrolidine-3-carboxylic acid

Cat. No.: B5553693
M. Wt: 343.33 g/mol
InChI Key: PDFAWIPWHLSDMT-QWHCGFSZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4R)-4-(1,3-benzodioxol-5-yl)-1-(1-methylpyrazole-4-carbonyl)pyrrolidine-3-carboxylic acid is a complex organic compound with a unique structure that includes a benzodioxole ring, a pyrazole ring, and a pyrrolidine ring

Scientific Research Applications

(3S,4R)-4-(1,3-benzodioxol-5-yl)-1-(1-methylpyrazole-4-carbonyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-(1,3-benzodioxol-5-yl)-1-(1-methylpyrazole-4-carbonyl)pyrrolidine-3-carboxylic acid typically involves multiple steps, including the formation of the benzodioxole ring, the pyrazole ring, and the pyrrolidine ring. Each step requires specific reagents and conditions to ensure the correct stereochemistry and functional group placement.

    Formation of the Benzodioxole Ring: This step often involves the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazines with 1,3-dicarbonyl compounds under basic conditions.

    Formation of the Pyrrolidine Ring: This step may involve the cyclization of amino acids or their derivatives under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-(1,3-benzodioxol-5-yl)-1-(1-methylpyrazole-4-carbonyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Functionalized benzodioxole or pyrazole derivatives.

Mechanism of Action

The mechanism of action of (3S,4R)-4-(1,3-benzodioxol-5-yl)-1-(1-methylpyrazole-4-carbonyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The exact pathways and targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(3S,4R)-4-(1,3-benzodioxol-5-yl)-1-(1-methylpyrazole-4-carbonyl)pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5/c1-19-6-11(5-18-19)16(21)20-7-12(13(8-20)17(22)23)10-2-3-14-15(4-10)25-9-24-14/h2-6,12-13H,7-9H2,1H3,(H,22,23)/t12-,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDFAWIPWHLSDMT-QWHCGFSZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(=O)N2CC(C(C2)C(=O)O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)C(=O)N2C[C@H]([C@@H](C2)C(=O)O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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